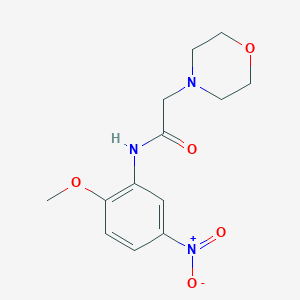
N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide, also known in research contexts as BMS-337197, is a compound that has garnered attention due to its biological activities, particularly as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH plays a crucial role in the de novo synthesis of purine nucleotides, making it a significant target for therapeutic interventions in various diseases, including cancer and autoimmune disorders.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a morpholino group, which enhances its solubility and biological activity.
This compound functions primarily as an uncompetitive inhibitor of the IMPDH enzyme. The inhibition is characterized by the following parameters:
- IC50 for IMPDH II: 16 nM
- Ki : 3.2 nM
- IC50 for CEM T-cell proliferation: 520 nM
- IC50 for normal human PBMCs: 130 nM
These values indicate a high potency of the compound in inhibiting the enzyme and subsequently affecting cellular proliferation.
Biological Activity and Therapeutic Applications
The biological activities associated with this compound include:
-
Anticancer Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. It inhibits the growth of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.
- In vivo studies have shown that BMS-337197 effectively reduces antibody production in mouse models and exhibits activity in arthritis models, suggesting its potential as an anti-inflammatory agent.
-
Immunosuppressive Effects :
- Due to its mechanism of action on IMPDH, the compound is being explored for its immunosuppressive properties, which could be beneficial in transplant medicine and autoimmune disease management.
-
Antiviral Properties :
- The inhibition of IMPDH also suggests potential antiviral applications, as many viruses rely on host cellular pathways for replication.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects on T-cell lines, BMS-337197 was found to inhibit cell division significantly at concentrations as low as 130 nM. This highlights its potential utility in treating conditions where T-cell proliferation needs to be controlled, such as autoimmune diseases or during transplant rejection scenarios.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-20-12-3-2-10(16(18)19)8-11(12)14-13(17)9-15-4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHFDXQEGEVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














